molecular formula C19H20N8O6 B584728 7-Hydroxy Aminopterin CAS No. 97772-99-1

7-Hydroxy Aminopterin

Cat. No.: B584728
CAS No.: 97772-99-1
M. Wt: 456.419
InChI Key: KTRAZHHNSREJAS-JTQLQIEISA-N
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Description

7-Hydroxy Aminopterin is a biochemical compound with the molecular formula C19H20N8O6 and a molecular weight of 456.41. It is a derivative of aminopterin, which is an amino derivative of folic acid. This compound is primarily used in biochemical research and has significant implications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Aminopterin typically involves the hydroxylation of aminopterin. The reaction conditions often require specific catalysts and controlled environments to ensure the hydroxylation occurs at the desired position on the molecule. Detailed synthetic routes are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The compound is often produced in specialized facilities that adhere to strict regulatory standards to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Aminopterin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .

Scientific Research Applications

7-Hydroxy Aminopterin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy Aminopterin involves its interaction with the enzyme dihydrofolate reductase. By competitively inhibiting this enzyme, the compound blocks the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation, which can alter its biological activity and pharmacokinetic properties compared to its parent compound, aminopterin, and other similar compounds like methotrexate. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRAZHHNSREJAS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857708
Record name N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97772-99-1
Record name N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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